molecular formula C20H23ClN2O6S B5236417 Ethyl 4-[[2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]acetyl]amino]benzoate

Ethyl 4-[[2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]acetyl]amino]benzoate

Cat. No.: B5236417
M. Wt: 454.9 g/mol
InChI Key: MLICNCVMQUNYBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[[2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]acetyl]amino]benzoate is a complex organic compound with a molecular formula of C20H23ClN2O6S. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. It is characterized by its unique structure, which includes a benzoate ester, a chlorinated phenoxy group, and a sulfamoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[[2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]acetyl]amino]benzoate typically involves multiple steps. One common method starts with the chlorination of a phenoxyacetic acid derivative, followed by the introduction of a sulfamoyl group through a sulfonation reaction. The final step involves esterification with ethyl alcohol under acidic conditions to form the benzoate ester.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[[2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]acetyl]amino]benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 4-[[2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]acetyl]amino]benzoate has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 4-[[2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]acetyl]amino]benzoate involves its interaction with specific molecular targets and pathways. The sulfamoyl group is known to inhibit certain enzymes, while the phenoxy group can interact with cellular receptors. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-({[2-chloro-4-(isopropylsulfamoyl)phenoxy]acetyl}amino)benzoate: Similar in structure but with slight variations in the sulfamoyl group.

    2,4-Disubstituted thiazoles: These compounds also exhibit diverse biological activities and are used in similar research applications.

Uniqueness

Ethyl 4-[[2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]acetyl]amino]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

IUPAC Name

ethyl 4-[[2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O6S/c1-4-28-20(25)14-5-7-15(8-6-14)22-19(24)12-29-18-10-9-16(11-17(18)21)30(26,27)23-13(2)3/h5-11,13,23H,4,12H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLICNCVMQUNYBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)S(=O)(=O)NC(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.